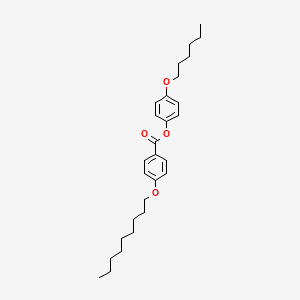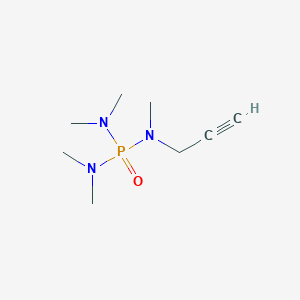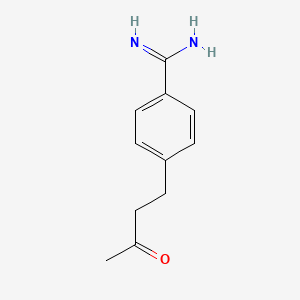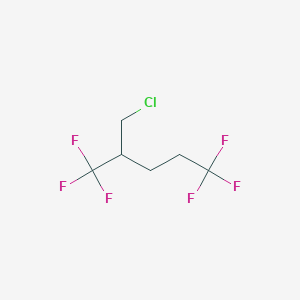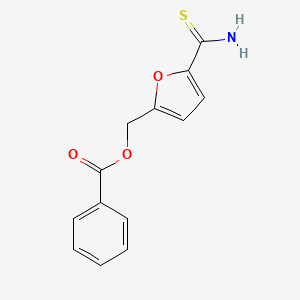![molecular formula C17H15NO3S B14607119 2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-42-8](/img/structure/B14607119.png)
2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The process involves the reaction of boronic acid derivatives with halides in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used as a ligand in copper-catalyzed Ullman-Ma cross-coupling reactions, which are important in the synthesis of complex organic molecules . In the field of materials science, it is used to create novel materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, facilitating various catalytic processes . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can be compared with similar compounds such as N-(2-methylnaphthalen-1-yl)methanesulfonamide . While both compounds share structural similarities, their reactivity and applications may differ. The unique properties of this compound make it particularly valuable in specific research contexts.
Eigenschaften
CAS-Nummer |
60264-42-8 |
|---|---|
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[(2-methylnaphthalen-1-yl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H15NO3S/c1-13-9-10-14-6-2-3-7-15(14)16(13)12-22(20,21)17-8-4-5-11-18(17)19/h2-11H,12H2,1H3 |
InChI-Schlüssel |
QAIOTMSKFQPIOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)CS(=O)(=O)C3=CC=CC=[N+]3[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)

